molecular formula C15H17NO B7772417 2-{[(2-Phenylethyl)amino]methyl}phenol CAS No. 5832-39-3

2-{[(2-Phenylethyl)amino]methyl}phenol

Cat. No.: B7772417
CAS No.: 5832-39-3
M. Wt: 227.30 g/mol
InChI Key: YPHHNRQCFHGFFR-UHFFFAOYSA-N
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Description

2-{[(2-Phenylethyl)amino]methyl}phenol is an organic compound with the molecular formula C15H17NO It is characterized by the presence of a phenol group and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Phenylethyl)amino]methyl}phenol typically involves the reaction of 2-phenylethylamine with formaldehyde and phenol under acidic conditions. The reaction proceeds through a Mannich reaction mechanism, where the amine, formaldehyde, and phenol condense to form the desired product. The reaction conditions often include:

    Temperature: Room temperature to moderate heating (25-60°C)

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Phenylethyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines, alcohols

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols

Scientific Research Applications

2-{[(2-Phenylethyl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-Phenylethyl)amino]methyl}phenol involves its interaction with various molecular targets, including enzymes and receptors. The phenylethylamine moiety is known to interact with adrenergic receptors, potentially influencing neurotransmitter release and uptake. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: Shares the phenylethylamine moiety but lacks the phenol group.

    Phenol: Contains the phenol group but lacks the phenylethylamine moiety.

    2-Phenylethanol: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness

2-{[(2-Phenylethyl)amino]methyl}phenol is unique due to the combination of both phenylethylamine and phenol functionalities in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.

Properties

IUPAC Name

2-[(2-phenylethylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-15-9-5-4-8-14(15)12-16-11-10-13-6-2-1-3-7-13/h1-9,16-17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHHNRQCFHGFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973857
Record name 2-{[(2-Phenylethyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5832-39-3
Record name 2-{[(2-Phenylethyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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